Cas no 1860616-42-7 (N-(2,2-dimethylthietan-3-yl)ethane-1-sulfonamide)

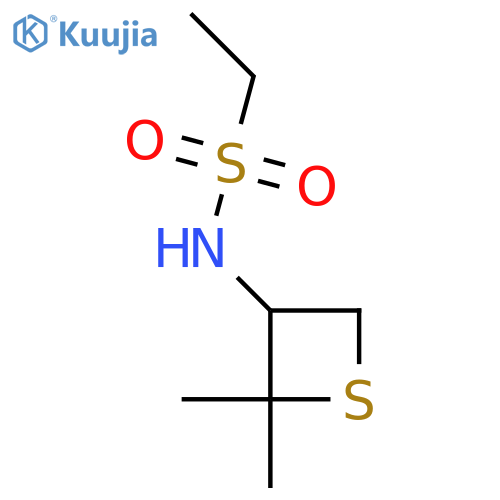

1860616-42-7 structure

商品名:N-(2,2-dimethylthietan-3-yl)ethane-1-sulfonamide

CAS番号:1860616-42-7

MF:C7H15NO2S2

メガワット:209.329499483109

CID:4770897

N-(2,2-dimethylthietan-3-yl)ethane-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(2,2-Dimethylthietan-3-yl)ethanesulfonamide

- N-(2,2-dimethylthietan-3-yl)ethane-1-sulfonamide

-

- インチ: 1S/C7H15NO2S2/c1-4-12(9,10)8-6-5-11-7(6,2)3/h6,8H,4-5H2,1-3H3

- InChIKey: GVEIXPXPBXWMKY-UHFFFAOYSA-N

- ほほえんだ: S1CC(C1(C)C)NS(CC)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 253

- トポロジー分子極性表面積: 79.8

- 疎水性パラメータ計算基準値(XlogP): 0.8

N-(2,2-dimethylthietan-3-yl)ethane-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3511-500MG |

N-(2,2-dimethylthietan-3-yl)ethane-1-sulfonamide |

1860616-42-7 | 95% | 500MG |

¥ 4,270.00 | 2023-04-14 | |

| Chemenu | CM389073-100mg |

N-(2,2-dimethylthietan-3-yl)ethane-1-sulfonamide |

1860616-42-7 | 95%+ | 100mg |

$382 | 2023-03-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3511-500 MG |

N-(2,2-dimethylthietan-3-yl)ethane-1-sulfonamide |

1860616-42-7 | 95% | 500MG |

¥ 5,121.00 | 2021-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3511-100 MG |

N-(2,2-dimethylthietan-3-yl)ethane-1-sulfonamide |

1860616-42-7 | 95% | 100MG |

¥ 1,603.00 | 2022-10-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3511-100.0mg |

N-(2,2-dimethylthietan-3-yl)ethane-1-sulfonamide |

1860616-42-7 | 95% | 100.0mg |

¥1604.0000 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3511-100mg |

N-(2,2-dimethylthietan-3-yl)ethane-1-sulfonamide |

1860616-42-7 | 95% | 100mg |

¥1604.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3511-1.0g |

N-(2,2-dimethylthietan-3-yl)ethane-1-sulfonamide |

1860616-42-7 | 95% | 1.0g |

¥6402.0000 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3511-250 MG |

N-(2,2-dimethylthietan-3-yl)ethane-1-sulfonamide |

1860616-42-7 | 95% | 250MG |

¥ 2,560.00 | 2022-10-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3511-1 G |

N-(2,2-dimethylthietan-3-yl)ethane-1-sulfonamide |

1860616-42-7 | 95% | 1g |

¥ 6,402.00 | 2022-10-13 | |

| Chemenu | CM389073-500mg |

N-(2,2-dimethylthietan-3-yl)ethane-1-sulfonamide |

1860616-42-7 | 95%+ | 500mg |

$764 | 2023-03-07 |

N-(2,2-dimethylthietan-3-yl)ethane-1-sulfonamide 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

1860616-42-7 (N-(2,2-dimethylthietan-3-yl)ethane-1-sulfonamide) 関連製品

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1860616-42-7)N-(2,2-dimethylthietan-3-yl)ethane-1-sulfonamide

清らかである:99%

はかる:1g

価格 ($):1158.0